

Application Note: In Vivo Dosage & Formulation for C16H10F4N2O

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Compound of Interest

Compound Name: C16H10F4N2O

Cat. No.: B12173953

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Compound Profile & Mechanism of Action

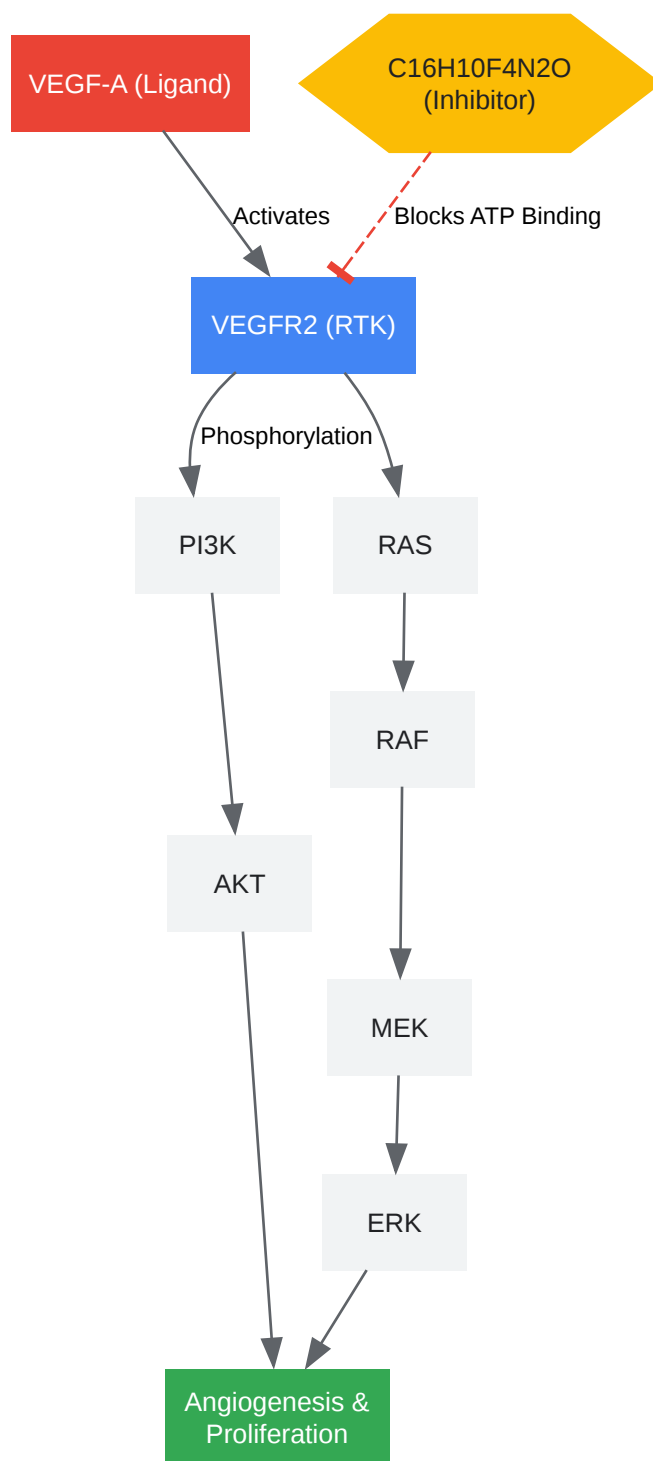
Chemical Name: 3-[[2-fluoro-N-(trifluoromethyl)anilino]methylidene]-1H-indol-2-one

(Representative Structure) Formula: **C16H10F4N2O** Molecular Weight: 322.26 g/mol

Classification: Small Molecule Tyrosine Kinase Inhibitor (TKI) Primary Target: Angiogenesis pathways (VEGFR/PDGFR inhibition)

Mechanistic Pathway

C16H10F4N2O functions as an ATP-competitive inhibitor. By binding to the intracellular catalytic domain of receptor tyrosine kinases (RTKs), it prevents autophosphorylation and downstream signaling (RAS/RAF/MEK/ERK and PI3K/AKT), thereby inhibiting tumor cell proliferation and angiogenesis.



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Figure 1: Mechanism of Action. **C16H10F4N2O** inhibits the ATP-binding pocket of VEGFR2, halting downstream RAS/RAF and PI3K signaling cascades essential for tumor growth.

Formulation Strategy (Solubility Optimization)

C16H10F4N2O is highly lipophilic (LogP > 3.5). Direct dissolution in saline or PBS will result in precipitation and poor bioavailability. A co-solvent system is required.

Recommended Vehicle (Standard TKI Formulation)

This vehicle balances solubility with tolerability for intraperitoneal (IP) or oral gavage (PO) administration.

Component	Concentration (v/v)	Function
DMSO (Dimethyl sulfoxide)	5%	Primary solvent (dissolves the drug).
PEG 300 (Polyethylene glycol)	40%	Co-solvent/Stabilizer.
Tween 80 (Polysorbate 80)	5%	Surfactant (prevents precipitation).
Saline (0.9% NaCl) or ddH2O	50%	Aqueous carrier (add last).

Preparation Protocol

- Weighing: Accurately weigh the required amount of **C16H10F4N2O** powder.
- Primary Dissolution: Add the calculated volume of 100% DMSO. Vortex vigorously or sonicate at 37°C until the solution is completely clear. Do not proceed until fully dissolved.
- Co-solvent Addition: Add PEG 300 and Tween 80. Vortex to mix.
- Aqueous Phase: Slowly add warm (37°C) Saline or ddH2O dropwise while vortexing.
 - Note: If the solution turns cloudy (milky), the drug has precipitated. You may need to increase the DMSO concentration to 10% or use a suspension vehicle (e.g., 0.5% Methylcellulose + 0.1% Tween 80).
- Sterilization: Pass through a 0.22 µm PES syringe filter (only if the solution is clear).

In Vivo Dosage & Administration Protocol

Dose Ranging (Mouse Xenograft Models)

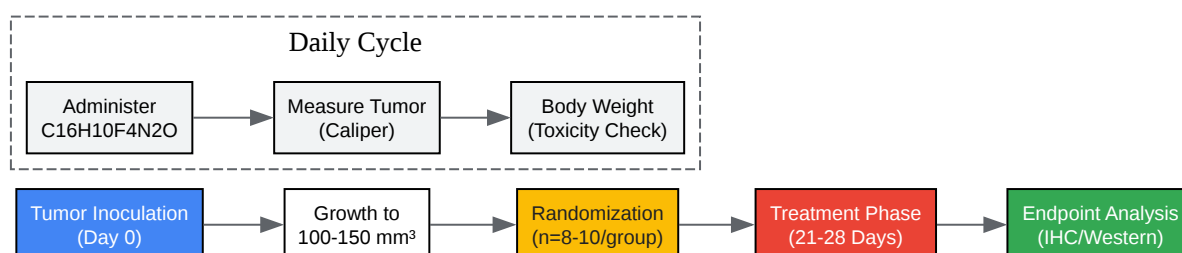
For efficacy studies in immunodeficient mice (e.g., BALB/c Nude or SCID) bearing subcutaneous tumors.

Parameter	Low Dose (Pilot)	High Dose (Therapeutic)	MTD (Max Tolerated)
Dosage	10 mg/kg	25 - 50 mg/kg	> 75 mg/kg (Est.)
Route	IP or PO	IP or PO	IP
Frequency	Daily (QD)	Daily (QD)	Every 2 Days (Q2D)
Volume	10 mL/kg (200 μ L/20g)	10 mL/kg	10 mL/kg

- **Starting Point:** Begin with 25 mg/kg Daily (QD) via Intraperitoneal (IP) injection. This is the standard efficacious dose for indolinone-based TKIs like SU5416.
- **Toxicity Monitoring:** Weigh mice daily. If body weight loss exceeds 15%, reduce dose by 50% or switch to Q2D dosing.

Experimental Workflow

This protocol ensures statistical rigor and data integrity.



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Figure 2: Experimental Timeline. Treatment must only begin once tumors reach a palpable, vascularized size (100-150 mm³) to accurately assess anti-angiogenic effects.

Step-by-Step Administration Guide

- Tumor Measurement: Measure tumor volume () using digital calipers.
- Randomization: When tumors reach ~100 mm³, randomize mice into groups (Control vs. Treatment) to ensure equal average tumor volume at Day 0 of treatment.
- Dosing:
 - Warm the formulation to room temperature.
 - Restrain the mouse securely.
 - IP Injection: Inject into the lower right quadrant of the abdomen to avoid the cecum.
 - Oral Gavage: Use a flexible feeding needle (20G) to deliver directly to the stomach.
- Data Logging: Record tumor volume and body weight every 2-3 days.

Endpoint Analysis & Validation

To prove the compound is working via the proposed mechanism (VEGFR inhibition), you must validate the pharmacodynamics (PD) in the tumor tissue.

Immunohistochemistry (IHC)

- Target:CD31 (PECAM-1).
- Expectation: Treatment group should show significantly reduced Microvessel Density (MVD) compared to vehicle control.
- Apoptosis Marker: Cleaved Caspase-3 (should be elevated in treatment group).

Western Blotting (Signaling Validation)

Harvest tumor tissue 2-4 hours after the final dose to capture inhibition status.

- Primary Readout: Reduced phosphorylation of VEGFR2 (p-VEGFR2).
- Downstream Readout: Reduced p-ERK1/2 and p-AKT.
- Control: Total VEGFR2, Total ERK, Beta-Actin.

References

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 - Mendel, D. B., et al. (2000). "In vivo antitumor activity of SU5416, a novel angiogenesis inhibitor." *Clinical Cancer Research*, 6(5), 1973-1981. [Link](#)
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- Xenograft Protocols
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- VEGFR Signaling Pathway
 - Olsson, A. K., et al. (2006). "VEGF receptor signalling - in control of vascular function." *Nature Reviews Molecular Cell Biology*, 7(5), 359-371. [Link](#)

Disclaimer: This guide assumes **C16H10F4N2O** refers to the research-grade indolinone kinase inhibitor. Always verify the Certificate of Analysis (CoA) from your chemical supplier before in vivo administration.

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